

The Ionizable Lipidoid 306-O12B-3: A Technical Guide to Antisense Oligonucleotide Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 306-O12B-3

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The delivery of antisense oligonucleotides (ASOs) to specific tissues and cells remains a critical challenge in the development of oligonucleotide-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for ASO delivery, offering protection from degradation and facilitating cellular uptake. At the forefront of LNP innovation are ionizable cationic lipidoids, such as **306-O12B-3**, which are engineered to efficiently encapsulate and release their nucleic acid cargo. This technical guide provides a comprehensive overview of **306-O12B-3**, detailing its application in ASO delivery to the liver and, in combination with other lipidoids, to the brain.

Core Concepts and Mechanism of Action

306-O12B-3 is an ionizable cationic lipidoid characterized by its three alkane tails, each containing a disulfide bond.[1] This unique structure is key to its function in LNP formulations for ASO delivery.[2][3][4] The ionizable nature of **306-O12B-3** allows for a pH-dependent charge. At an acidic pH during formulation, the lipidoid is positively charged, facilitating the encapsulation of negatively charged ASOs. At physiological pH, the LNPs have a near-neutral charge, which is believed to reduce toxicity and improve stability in circulation.[5]

The disulfide bonds within the lipid tails are designed to be biodegradable.[6] Once the LNPs are internalized by target cells, the intracellular reducing environment can cleave these bonds,

leading to the disassembly of the LNP and the release of the ASO cargo into the cytoplasm.[6] The released ASO can then engage with its target messenger RNA (mRNA), leading to gene silencing.

Applications in ASO Delivery

Liver-Targeted Delivery

When formulated into LNPs, **306-O12B-3** has demonstrated a strong propensity for liver-specific accumulation following intravenous administration in mice.[2][3][4] This has been effectively leveraged for the delivery of ASOs targeting hepatic genes. A notable example is the silencing of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein primarily expressed in the liver that regulates cholesterol levels.[6] LNPs incorporating **306-O12B-3** have been shown to efficiently deliver PCSK9-targeting ASOs, leading to a significant reduction in hepatic PCSK9 expression.[2][3][4][6]

Brain-Targeted Delivery

While **306-O12B-3**-based LNPs primarily target the liver, their versatility extends to brain delivery when used in combination with other specialized lipidoids.[2] Specifically, when co-formulated with the neurotransmitter-derived lipidoid NT1-O14B, the resulting LNPs can cross the blood-brain barrier and deliver ASOs to the brain.[2] This combination has been successfully used to deliver ASOs targeting the tau protein, which is implicated in neurodegenerative diseases like Alzheimer's, resulting in reduced tau protein levels in the brains of mice.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving **306-O12B-3** for ASO delivery.

Table 1: In Vivo Efficacy of **306-O12B-3** LNPs for PCSK9 ASO Delivery in Mice

Parameter	Value	Reference
Target Gene	Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)	[6]
Animal Model	BALB/c Mice	[6]
Administration Route	Intravenous	[6]
Median Effective Dose (ED50)	0.034 mg/kg	[6][7]
Maximum Tolerated Dose (No observed liver or kidney toxicity)	5 mg/kg	[6][7]

Table 2: LNP Formulation for In Vivo PCSK9 ASO Delivery

Component	Role	Weight Ratio
306-O12B-3	Ionizable Cationic Lipid	16
Cholesterol	Helper Lipid	4
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)	Helper Lipid	1
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])	PEGylated Lipid for Stability	1
PCSK9-ASO	Active Pharmaceutical Ingredient	1

Reference:[7][8]

Table 3: LNP Formulation for Brain Delivery of Tau-ASO

Component	Role	Weight Ratio
306-O12B-3	Ionizable Cationic Lipid	7
NT1-O14B	Neurotransmitter-Derived Cationic Lipidoid	3
Tau-ASO	Active Pharmaceutical Ingredient	Not explicitly stated as a ratio to individual lipids, but the overall lipidoid to ASO ratio is a key parameter.

Reference:[[9](#)]

Experimental Protocols

LNP Formulation for In Vivo ASO Delivery

This protocol is adapted from the methodology described for PCSK9-ASO delivery.[[7](#)][[8](#)]

- Preparation of Lipid Stock Solutions:
 - Dissolve **306-O12B-3**, cholesterol, DOPE, and DSPE-PEG2000 in ethanol to create individual stock solutions.
- Preparation of Lipid Mixture:
 - Combine the stock solutions of **306-O12B-3**, cholesterol, DOPE, and DSPE-PEG2000 in a weight ratio of 16:4:1:1.
- Preparation of ASO Solution:
 - Dissolve the ASO in an appropriate aqueous buffer (e.g., acetate buffer, pH 5.2).
- LNP Formation (Microfluidic Mixing):
 - The lipid mixture in ethanol and the ASO solution in aqueous buffer are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the LNPs, encapsulating the ASO. The synthetic lipid to ASO ratio is typically set at 15:1 (w/w).[[7](#)]

- Dialysis and Sterilization:
 - The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated ASO.
 - The final LNP formulation is sterilized by filtration through a 0.22 μm filter.

In Vitro ASO Delivery using GFP-Expressing HEK293 Cells

This protocol is based on the screening methodology for identifying effective lipidoids.[\[6\]](#)[\[7\]](#)

- Cell Culture:
 - Culture HEK293 cells stably expressing Green Fluorescent Protein (GFP) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- LNP-ASO Complex Formation:
 - For in vitro screening, the lipid (e.g., **306-O12B-3**) is complexed with a GFP-targeting ASO.
 - The lipid and ASO are mixed at a specified weight ratio (e.g., 15:1) in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.2).
 - The mixture is briefly sonicated and then dialyzed.
- Transfection:
 - Seed the GFP-HEK293 cells in a multi-well plate to achieve approximately 70-80% confluency on the day of transfection.
 - Add the LNP-ASO complexes to the cells in serum-free media.
 - Incubate for a defined period (e.g., 4 hours).
- Post-Transfection:

- After the initial incubation, add complete media containing serum.
- Incubate the cells for an additional 24-72 hours.
- Analysis of Gene Silencing:
 - Measure the GFP fluorescence intensity using flow cytometry or fluorescence microscopy to quantify the extent of gene silencing.

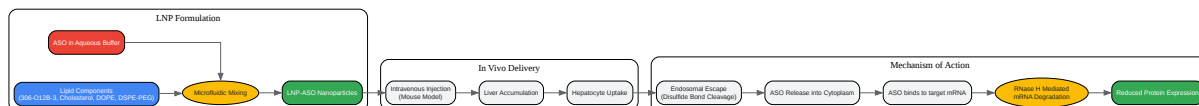
In Vivo ASO Delivery in Mice for PCSK9 Silencing

This protocol outlines the key steps for evaluating LNP-mediated ASO delivery in a mouse model.^{[6][7]}

- Animal Model:
 - Use an appropriate mouse strain (e.g., BALB/c).
- LNP-ASO Administration:
 - Administer the formulated LNP-ASO complexes to the mice via intravenous (tail vein) injection.
 - Include control groups receiving saline or LNPs with a scrambled (non-targeting) ASO.
- Sample Collection:
 - At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice.
 - Collect liver tissue for mRNA and protein analysis, and blood for serum analysis.
- Analysis of Gene Silencing:
 - mRNA Quantification: Extract total RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the levels of PCSK9 mRNA relative to a housekeeping gene.
 - Protein Quantification: Perform an enzyme-linked immunosorbent assay (ELISA) on liver lysates or serum to measure the concentration of PCSK9 protein.

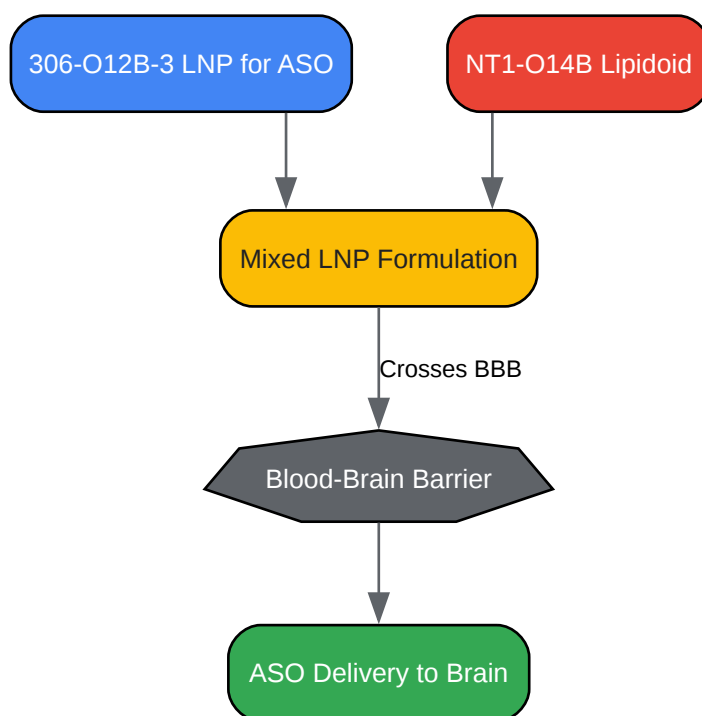
- Toxicity Assessment:
 - Monitor the mice for any adverse effects.
 - Collect blood for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).
 - Perform histological analysis of major organs to assess for any tissue damage.

Visualizations



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Caption: Workflow of **306-O12B-3** LNP-mediated ASO delivery from formulation to gene silencing.



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Caption: Conceptual diagram of mixed lipidoid strategy for brain delivery of ASOs.

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- To cite this document: BenchChem. [The Ionizable Lipidoid 306-O12B-3: A Technical Guide to Antisense Oligonucleotide Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934587#306-o12b-3-for-antisense-oligonucleotide-aso-delivery]

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